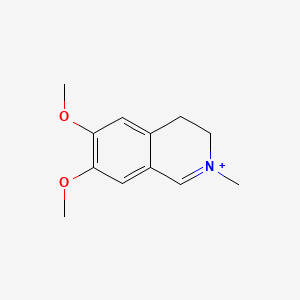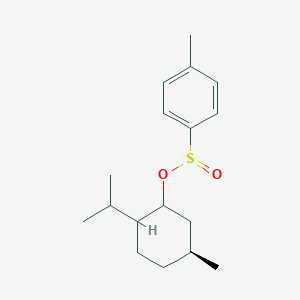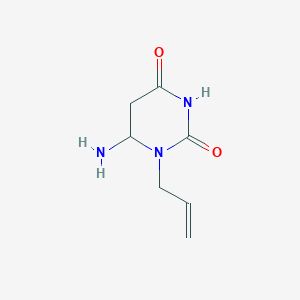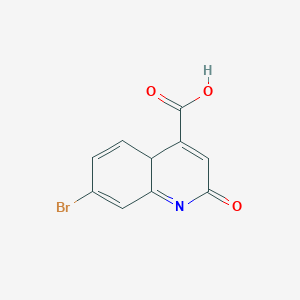
7-bromo-2-oxo-4aH-quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-oxo-4aH-quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 7th position, an oxo group at the 2nd position, and a carboxylic acid group at the 4th position, making it a versatile scaffold for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-2-oxo-4aH-quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives with appropriate reagents. For instance, the Gould-Jacobs reaction is a classical method used for the construction of quinoline derivatives. This reaction typically involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and oxidation steps .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, or green reaction protocols such as ultrasound irradiation and microwave-assisted synthesis. These methods offer advantages in terms of yield, efficiency, and environmental sustainability .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-2-oxo-4aH-quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The oxo group at the 2nd position can participate in redox reactions, leading to the formation of different quinoline derivatives.
Condensation Reactions: The carboxylic acid group at the 4th position can undergo condensation reactions with amines or alcohols to form amides or esters.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or primary amines in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation Reactions: Dehydrating agents like dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives.
Major Products:
- Substituted quinoline derivatives with various functional groups.
- Oxidized or reduced quinoline derivatives.
- Amides or esters formed from condensation reactions .
Applications De Recherche Scientifique
7-Bromo-2-oxo-4aH-quinoline-4-carboxylic acid has numerous applications in scientific research, including:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 7-bromo-2-oxo-4aH-quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and oxo group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting cellular processes .
Comparaison Avec Des Composés Similaires
Quinoline-4-carboxylic acid: Lacks the bromine atom and oxo group, resulting in different chemical properties and biological activities.
7-Chloro-2-oxo-4aH-quinoline-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and applications.
2-Oxo-4aH-quinoline-4-carboxylic acid:
Propriétés
Formule moléculaire |
C10H6BrNO3 |
|---|---|
Poids moléculaire |
268.06 g/mol |
Nom IUPAC |
7-bromo-2-oxo-4aH-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO3/c11-5-1-2-6-7(10(14)15)4-9(13)12-8(6)3-5/h1-4,6H,(H,14,15) |
Clé InChI |
VKKQGEWPWLBEFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=NC(=O)C=C(C21)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-Oxo-3-phenyl-1-(pyrrolidin-1-yl)propan-2-yl]carbonitrile](/img/structure/B15133426.png)

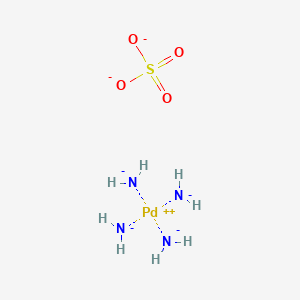
![2,2-dimethyl-N-(4-oxo-3,7a-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B15133461.png)
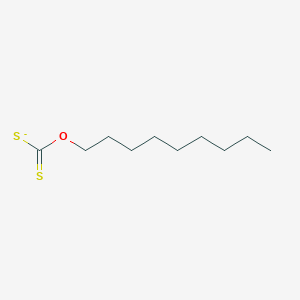
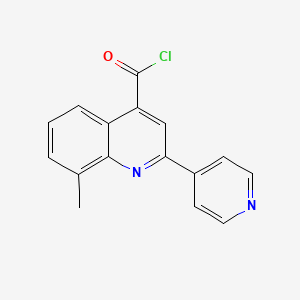
![1,2-Pyrrolidinedicarboxylic acid, 4-[[2-[4-(1-methylethoxy)phenyl]benzofuro[3,2-d]pyrimidin-4-yl]oxy]-, 1-(1,1-dimethylethyl) ester, (2S,4R)-](/img/structure/B15133479.png)
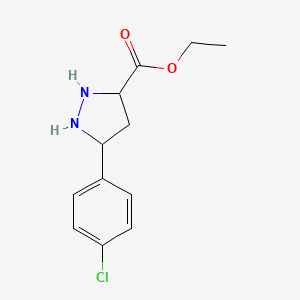
![5'-O-(4,4'-DiMethoxy)-3'-O-(t-butyldiMethylsilyl) uridine, 2'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoraMidite](/img/structure/B15133492.png)
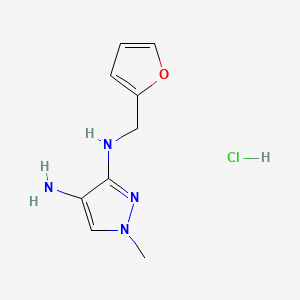
![[1-({[3-(2-acetylphenyl)-1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid](/img/structure/B15133509.png)
